N-BOC-4,4-DIFLUORO-L-PROLINE
Description
Significance of Fluorinated Amino Acid Derivatives in Research
The introduction of fluorine into amino acids has become a powerful strategy in the design of peptides and proteins with enhanced properties. nih.govwalshmedicalmedia.com Fluorine's high electronegativity and small size create a strong covalent bond with carbon, which can significantly alter the stability and reactivity of molecules. walshmedicalmedia.com This modification can lead to changes in the activity, selectivity, and pharmacokinetic properties of the parent molecule.
The strategic incorporation of fluorinated amino acids can achieve several key objectives in research:
Enhanced Stability: Fluorination can increase the thermal and chemical stability of peptides and proteins, making them more resistant to enzymatic degradation. chemimpex.com
Improved Bioactivity: Fluorinated amino acids can enhance the biological activity of peptides, potentially leading to more potent therapeutic agents. chemimpex.com
Probing Molecular Interactions: The unique spectroscopic properties of fluorine, particularly for 19F NMR, allow researchers to use fluorinated amino acids as probes to study protein structure, function, and interactions with other molecules. nih.govresearchgate.net
Overview of N-BOC-4,4-DIFLUORO-L-PROLINE's Role in Advancing Chemical Biology and Medicinal Chemistry
This compound, with its gem-difluoro substitution, serves as a crucial building block in the synthesis of modified peptides and other bioactive molecules. chemimpex.com The BOC protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS) protocols. nih.gov The difluorination at the 4-position imparts specific and valuable characteristics to this compound.
One of the most significant applications of this compound is in the study of proline-rich domains and their role in protein structure and function. The two fluorine atoms at the 4-position influence the puckering of the proline ring and the cis-trans isomerization of the preceding peptide bond. researchgate.netossila.com Specifically, the incorporation of 4,4-difluoroproline can favor a cis amide bond conformation. ossila.com This conformational control is a powerful tool for investigating the structural requirements of protein-protein interactions and enzyme mechanisms.
Furthermore, the diastereotopic fluorine atoms in 4,4-difluoroproline provide a sensitive probe for 19F NMR studies. researchgate.netchemrxiv.org The chemical shift difference between these two fluorine atoms is highly dependent on the local conformational environment, including the cis or trans state of the amide bond and the ring pucker. researchgate.netchemrxiv.org This allows for detailed investigations into protein folding, dynamics, and ligand binding. chemimpex.com For instance, it has been used to monitor the cis/trans isomerization of a single 4,4-difluoroproline residue in β2 microglobulin. nih.gov
In medicinal chemistry, this compound is utilized as a molecular scaffold for the synthesis of novel therapeutic agents. ossila.com Its incorporation into drug candidates can lead to improved pharmacological properties, such as enhanced metabolic stability and better binding affinity to biological targets. chemimpex.com For example, it has been used in the preparation of pyrrolotriazines as potential pan-Aurora kinase inhibitors with antitumor activity. chemicalbook.com
Table 1: Key Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 203866-15-3 | ossila.comchemscene.comsigmaaldrich.com |
| Chemical Formula | C10H15F2NO4 | ossila.comchemscene.comsigmaaldrich.com |
| Molecular Weight | 251.23 g/mol | chemscene.comsigmaaldrich.com |
| Appearance | Off-white to white solid/powder | ossila.com |
| Melting Point | 120-140 °C | ossila.com |
Table 2: Research Applications of this compound
| Application Area | Specific Use | Research Finding | Source |
|---|---|---|---|
| Peptide & Protein Chemistry | Conformational control | Favors cis-amide bond conformation. | ossila.com |
| 19F NMR probe | Chemical shift difference of diastereotopic fluorines reports on proline conformation. | researchgate.netchemrxiv.org | |
| Protein folding studies | Allows monitoring of cis/trans isomerization. | nih.gov | |
| Medicinal Chemistry | Molecular scaffold | Synthesis of fibroblast activation protein inhibitors. | ossila.com |
| Drug design | Preparation of pyrrolotriazines as pan-Aurora kinase inhibitors. | chemicalbook.com | |
| Improved pharmacokinetics | Incorporation can enhance metabolic stability and binding affinity. | chemimpex.com | |
| Asymmetric Synthesis | Additive/catalyst | Used in asymmetric reactions due to its S-enantiomer configuration. | ossila.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-5-10(11,12)4-6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMZYKCXBXPVPT-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629289 | |
| Record name | 1-(tert-Butoxycarbonyl)-4,4-difluoro-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203866-15-3 | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-4,4-difluoro-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203866-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(tert-Butoxycarbonyl)-4,4-difluoro-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for N Boc 4,4 Difluoro L Proline and Its Analogues
Stereoselective Synthesis Approaches
Stereoselectivity is crucial in the synthesis of fluorinated proline analogues to ensure the desired biological activity and conformational properties. Methodologies often start from readily available chiral precursors like hydroxyproline (B1673980).
Direct bis-deoxyfluorination offers a concise route to difluorinated prolines by converting two hydroxyl groups to fluorine atoms in a single conceptual step. A direct bis-deoxyfluorination strategy has been employed for the synthesis of 3,4-difluoro-l-prolines starting from 3,4-dihydroxyproline (B1205037) precursors. acs.org This approach, while efficient in terms of step count, has been noted to result in low yields. For instance, using N-Boc as a protecting group, the fluorinating agent NfF provided the highest yield, whereas DAST was more suitable for an N-Fmoc-protected substrate, yielding 26% and 14% respectively. acs.org Despite the modest yields, these methods are capable of producing gram-scale quantities of the desired difluorinated products. acs.org Another strategy involves the deoxyfluorination of N-Cbz-4-oxoproline benzyl (B1604629) ester using DAST to achieve geminal difluorination at the C4 position. soton.ac.uk
Deoxyfluorination, the substitution of a hydroxyl group with a fluorine atom, is a cornerstone reaction in the synthesis of fluorinated prolines. A variety of fluorinating agents have been utilized, each with specific applications and advantages.
The synthesis of monofluorinated prolines, such as cis- and trans-4-fluoro-l-proline, often begins with (2S,4R)-N-Boc-4-hydroxy-l-proline. nih.govacs.org Reagents like morpholinosulfur trifluoride have proven effective for this key transformation. nih.govacs.org Diethylaminosulfur trifluoride (DAST) is another widely used reagent for the deoxyfluorination of N-Boc-4-hydroxy-L-proline methyl ester. researchgate.net However, DAST is thermally unstable, which can limit its use in large-scale applications. core.ac.uku-szeged.hu
To overcome the limitations of DAST, other reagents have been developed. Deoxofluor, which is bis(2-methoxyethyl)aminosulfur trifluoride, is more thermally stable and thus better suited for practical, larger-scale syntheses. core.ac.uk More recently, Nosyl fluoride (B91410) has been successfully employed as a deoxyfluorinating agent in a large-scale, eco-friendly process. researchgate.netscispace.comrawdatalibrary.net Other developments include the use of sulfuryl fluoride and reagents like SulfoxFluor, which have been used for the deoxyfluorination of various natural product derivatives, including those of hydroxyproline. google.comrsc.org
The choice of fluorinating agent and reaction conditions can significantly influence the stereochemical outcome of the reaction. For example, the fluorination of 4-hydroxyproline (B1632879) derivatives typically proceeds with an inversion of configuration (SN2 mechanism). nih.govgoogle.com
Table 1: Comparison of Deoxyfluorinating Agents for Proline Synthesis
| Reagent | Precursor Example | Key Features | Citations |
|---|---|---|---|
| Morpholinosulfur trifluoride | (2S,4R)-N-Boc-4-hydroxy-l-proline | Used for synthesis of cis- and trans-4-fluoro-l-proline. | nih.govacs.org |
| DAST (Diethylaminosulfur trifluoride) | N-Boc-4-hydroxy-L-proline methyl ester | Widely used but thermally unstable. | researchgate.netcore.ac.uku-szeged.hu |
| Deoxofluor | General hydroxyproline derivatives | More thermally stable than DAST, suitable for larger scales. | core.ac.uk |
| Nosyl fluoride | N-Boc-4-hydroxy-L-proline methyl ester | Used in large-scale, chromatography-free processes. | researchgate.netscispace.comrawdatalibrary.net |
The synthesis of N-BOC-4,4-difluoro-L-proline and its analogues often involves multistep pathways starting from readily available precursors. A common and commercially available starting material is trans-4-hydroxy-L-proline. researchgate.net A typical synthetic sequence involves the esterification of the carboxylic acid, protection of the amine group (e.g., with a Boc group), and subsequent fluorination of the hydroxyl group. researchgate.net
For the synthesis of this compound, a key precursor is N-Boc-4-oxo-l-proline. acs.orgpageplace.de This keto-proline derivative can be converted to the gem-difluoro product. An alternative route involves the hydrolysis of this compound methyl ester to yield the final carboxylic acid. chemicalbook.com
More complex pathways have also been reported. For example, a 14-step synthesis of a 3,4-difluoroproline analogue starting from 3,4-dehydroproline has been described in patent literature. acs.org Another multistep approach to cis-4-fluoro-l-proline involves the esterification of (2S,4R)-N-Boc-4-hydroxy-l-proline, followed by tosylation of the hydroxyl group to create a good leaving group, and finally nucleophilic substitution with fluoride. acs.org The use of sterically bulky protecting groups, such as a tert-butyl ester, can prevent undesirable intramolecular side reactions during the fluorination step. acs.org
Automated and Large-Scale Synthesis Protocols
The transition from laboratory-scale synthesis to large-scale production and the specialized requirements for radiolabeled compounds have necessitated the development of automated and robust synthetic protocols.
Radiolabeled fluorinated prolines, particularly cis- and trans-4-[¹⁸F]fluoro-l-proline, are valuable positron emission tomography (PET) imaging agents. nih.govacs.orgresearchgate.netacs.org Their synthesis requires handling the short-lived fluorine-18 (B77423) isotope, making automation essential for efficiency and radiation safety. researchgate.netacs.org
Fully automated synthesis systems, such as the TRACERlab FXFN synthesizer, are employed to perform the multi-step process. acs.org A typical automated sequence involves:
Trapping of no-carrier-added [¹⁸F]fluoride on an ion-exchange cartridge.
Elution of the [¹⁸F]fluoride into a reactor.
Azeotropic drying of the fluoride with acetonitrile.
Nucleophilic radiofluorination of a suitable precursor, often a tosylated derivative of N-protected hydroxyproline. nih.govacs.org
A final deprotection step to yield the desired [¹⁸F]fluoro-l-proline. nih.govacs.orgresearchgate.net
Table 2: Automated Radiosynthesis of [¹⁸F]Fluoro-l-proline
| Parameter | Details | Citations |
|---|---|---|
| Target Compounds | cis- and trans-4-[¹⁸F]fluoro-l-proline | nih.govacs.orgresearchgate.netacs.org |
| Key Reaction | Nucleophilic fluorination of 4-sulfonyloxy-l-proline derivatives with [¹⁸F]fluoride. | nih.govacs.org |
| Automation System | TRACERlab FXFN automated synthesizer | acs.org |
| Precursors | Tosylated N-Boc-l-proline tert-butyl ester derivatives | nih.govacs.org |
| Deprotection | Single-step, mild acidic conditions (e.g., 2 M HCl) | nih.govresearchgate.net |
| Total Synthesis Time | 57 - 74 minutes | nih.govacs.org |
| Radiochemical Yield (RCY) | 34 ± 4.3% to 42% (decay-corrected) | nih.govacs.org |
| Radiochemical Purity | >99% | acs.org |
The development of practical, large-scale manufacturing routes for compounds like N-Boc-4-fluoro-L-proline presents significant challenges, including the need for safe, cost-effective, and environmentally friendly processes. researchgate.net A key achievement in this area is the development of a kilogram-scale synthesis of N-Boc-4-fluoro-L-proline. researchgate.netscispace.com
This process starts from N-Boc-4-hydroxy-L-proline methyl ester and utilizes Nosyl fluoride as the deoxyfluorinating agent. researchgate.netrawdatalibrary.net A major advantage of this protocol is the elimination of column chromatography for purification, which is often a bottleneck in scaling up chemical syntheses. The process is designed to be eco-friendly, using a single solvent system, and delivers the final product with excellent purity (>99% by HPLC). researchgate.netrawdatalibrary.net The choice of fluorinating agent is critical for large-scale work; reagents like Deoxofluor are favored over DAST due to their superior thermal stability, which enhances safety during large-scale operations. core.ac.uk
Proline Editing as a Synthetic Strategy for Functionally and Structurally Diverse Peptides
Proline editing has emerged as a powerful and versatile strategy for the synthesis of peptides containing functionally and structurally diverse proline analogues, including those with geminal fluorine substitutions like 4,4-difluoroproline. nih.govnih.govacs.org This innovative approach circumvents the often lengthy and complex solution-phase synthesis of individual protected amino acid analogues. Instead, it utilizes a readily available and inexpensive starting material, Fmoc-4(R)-hydroxyproline (Fmoc-4R-Hyp), which is incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS). nih.govacs.org
The core principle of proline editing lies in the post-synthetic modification of the hydroxyproline residue directly on the solid support. nih.gov After the peptide chain has been assembled, the protecting group on the hydroxyl function of the Hyp residue is selectively removed. This exposed hydroxyl group then serves as a versatile chemical handle for a wide array of chemical transformations, allowing for the introduction of various functionalities at the C4 position of the proline ring with controlled stereochemistry. nih.govnih.gov
The peptide backbone itself acts as a protecting group for the proline's amine and carboxyl termini during these modification steps, streamlining the synthetic process. nih.gov This on-resin modification strategy enables the generation of a multitude of proline analogues from a single, common peptide precursor.
Key Steps in Proline Editing:
Incorporation of Fmoc-4R-Hyp: The synthesis begins with the incorporation of Fmoc-4R-Hyp into the desired peptide sequence using standard automated SPPS protocols. nih.gov
Orthogonal Protection and Peptide Elongation: The hydroxyl group of the incorporated Hyp can be protected orthogonally, allowing for the continuation of the peptide chain elongation. nih.gov
Selective Deprotection: Following the completion of the peptide sequence, the protecting group on the Hyp hydroxyl is selectively removed while the peptide remains attached to the solid support. nih.gov
On-Resin Modification: The free hydroxyl group is then subjected to various chemical reactions to introduce the desired functionality. For the synthesis of 4,4-difluoroproline-containing peptides, this typically involves an oxidation of the secondary alcohol to a ketone (4-oxoproline), followed by a geminal difluorination step. nih.gov
Cleavage and Deprotection: Finally, the modified peptide is cleaved from the resin, and all remaining protecting groups are removed to yield the final, functionally diverse peptide.
This methodology has been successfully employed to introduce a vast library of over 100 different 4-substituted proline derivatives into peptides. nih.govacs.org These modifications include not only fluorinated analogues but also those bearing handles for bioconjugation, spectroscopic probes, and mimetics of other amino acids. nih.govnih.govacs.org
The power of proline editing is exemplified by its application in creating peptides with unique structural and conformational properties. For instance, the introduction of 4,4-difluoroproline can significantly influence the cis/trans isomerization of the peptidyl-prolyl bond, a critical factor in protein folding and function. ossila.com
Table 1: Representative On-Resin Modifications in Proline Editing nih.gov
| Starting Moiety | Reagents and Conditions | Resulting Proline Analogue |
| 4R-Hydroxyproline | Dess-Martin periodinane, CH₂Cl₂ | 4-Oxoproline |
| 4-Oxoproline | Deoxofluor, CH₂Cl₂ | 4,4-Difluoroproline |
| 4R-Hydroxyproline | DEAD, PPh₃, HN₃ | 4S-Azidoproline |
| 4R-Hydroxyproline | DEAD, PPh₃, DPPA, CH₂Cl₂ | 4S-Azidoproline |
DEAD: Diethyl azodicarboxylate; PPh₃: Triphenylphosphine; DPPA: Diphenylphosphoryl azide
Table 2: Synthesis of a 4,4-Difluoroproline-Containing Peptide via Proline Editing nih.gov
| Step | Description | Key Reagents |
| 1 | Incorporation of Fmoc-4R-Hyp-OH into a model peptide (Ac-TYP(4R-OH)N-NH₂) on solid support. | Standard SPPS |
| 2 | Oxidation of the hydroxyl group to a ketone. | Dess-Martin periodinane |
| 3 | Geminal difluorination of the ketone. | Deoxofluor |
| 4 | Cleavage from resin and deprotection. | TFA/H₂O/TIS |
TFA: Trifluoroacetic acid; TIS: Triisopropylsilane
The development of proline editing represents a significant advancement in peptide chemistry, offering a practical and efficient route to novel peptides with tailored properties. This strategy has proven invaluable for studying protein structure and function, developing new therapeutic peptides, and exploring the diverse chemical space of proline analogues. researchgate.netchemrxiv.orgnsf.gov
Iii. Conformational Analysis and Stereoelectronic Effects of N Boc 4,4 Difluoro L Proline
Pyrrolidine (B122466) Ring Pucker Conformations
Cγ-endo and Cγ-exo Biases
In unsubstituted proline, there is a natural equilibrium between the Cγ-endo and Cγ-exo puckers. However, the introduction of substituents on the pyrrolidine ring can significantly bias this equilibrium. For monofluorinated prolines, a fluorine atom at the 4R position strongly favors a Cγ-exo pucker, while a 4S-fluoro substituent promotes a Cγ-endo pucker. encyclopedia.pubresearchgate.netwisc.edu This preference is attributed to stereoelectronic effects, specifically the gauche effect, where a gauche arrangement between the electronegative fluorine and the nitrogen atom is favored. hw.ac.uknih.gov
Influence of gem-Difluorination on Ring Pucker
In the case of N-Boc-4,4-difluoro-L-proline, the presence of two fluorine atoms at the C4 position leads to a counterbalancing of the stereoelectronic effects observed in monofluorinated analogs. researchgate.netrsc.org The opposing influences of the two fluorine atoms result in a conformational behavior that is more similar to that of native proline, with a mixture of both Cγ-endo and Cγ-exo ring puckers. researchgate.netnih.gov Initial analyses have indicated that the exo and endo puckers of 4,4-difluoroproline are of similar energy. rsc.org This restoration of a more natural conformational flexibility, while still benefiting from the electronic effects of fluorine, makes 4,4-difluoroproline a valuable tool in peptide design. nih.gov For instance, in the denatured state in 8 M urea, polyproline II helices formed with 4,4-difluoroproline exhibit nearly equal populations of the exo and endo ring puckers. researchgate.netacs.org
Prolyl Amide Cis/Trans Isomerism
The peptide bond preceding a proline residue (the prolyl amide bond) can exist in either a cis or trans conformation. The interconversion between these two isomers is often a slow process and can be a rate-limiting step in protein folding. hw.ac.uknih.gov The electronic nature of the proline ring can influence the energy barrier for this isomerization.
Equilibrium Ratios and Isomerization Kinetics
The electron-withdrawing nature of the fluorine atoms in this compound has a significant impact on the properties of the adjacent amide bond. nih.govacs.org This inductive effect reduces the double-bond character of the prolyl amide, which in turn lowers the rotational energy barrier for cis/trans isomerization. nih.govacs.org Consequently, the rate of isomerization is accelerated compared to unsubstituted proline. nih.govacs.org
While the kinetics of isomerization are accelerated, the equilibrium ratio of cis to trans isomers is also affected. In model peptides, the introduction of 4,4-difluoroproline can alter the trans/cis ratio. researchgate.netacs.org For example, 4,4-difluoroproline has been used as a sensitive 19F NMR probe to quantify proline cis-trans isomerism. researchgate.netacs.org The difference in chemical shifts between the two diastereotopic fluorine atoms is small (ΔδFF = 0–3 ppm) for a trans X–Dfp amide bond but large (ΔδFF = 5–12 ppm) for a cis X–Dfp bond. researchgate.netacs.org
| Amide Bond Conformation | Chemical Shift Difference (ΔδFF) | Associated Ring Pucker Preference |
|---|---|---|
| Trans | 0–3 ppm | Disordered (mixture of exo and endo) |
| Cis | 5–12 ppm | Ordered (endo pucker strongly favored) |
Impact on Peptide and Protein Structure and Function
The modulation of both ring pucker and cis/trans isomerization by 4,4-difluoroproline has significant consequences for the structure and function of peptides and proteins. The ability to influence local conformation can be used to stabilize or destabilize specific secondary structures. nih.gov For example, while the incorporation of (4R)-fluoroproline can enhance the stability of collagen triple helices by favoring the required Cγ-exo pucker, the effect of 4,4-difluoroproline is more nuanced due to its mixed pucker preference. nih.gov
However, the accelerated isomerization rate can be beneficial in protein folding studies, potentially helping to overcome kinetic traps associated with slow proline isomerization. nih.gov It is important to note that the context of the surrounding protein structure can play a major role, and the effects observed in model peptides may not always directly translate to globular proteins. nih.gov In one study, the substitution of a cis-proline with 4,4-difluoroproline in thioredoxin did not accelerate the rate-limiting folding step, suggesting that tertiary structure interactions can override the intrinsic properties of the modified amino acid. nih.gov
Stereoelectronic Effects and Intramolecular Interactions
The conformational preferences of this compound are governed by a complex interplay of stereoelectronic effects and intramolecular interactions. The primary driving force is the gauche effect, which arises from hyperconjugative interactions between the C-H or C-N bonds and the antibonding orbital of the C-F bond (σ → σ*). nih.gov In monofluorinated prolines, this effect strongly dictates the ring pucker. nih.gov
In 4,4-difluoroproline, the two fluorine atoms create opposing gauche effects, leading to a more balanced conformational landscape for the ring pucker. researchgate.net Another critical intramolecular interaction is the n→π* interaction, which involves the overlap of a lone pair of electrons from an amide oxygen (n) with the antibonding orbital of the subsequent carbonyl group (π*). nih.gov This interaction is known to stabilize the trans amide bond and is preferentially accommodated by the Cγ-exo pucker of proline. nih.gov The conformational flexibility of 4,4-difluoroproline allows it to participate in these interactions in a manner that can be subtly different from both unsubstituted proline and monofluorinated analogs, offering a unique tool for fine-tuning peptide and protein structure and stability.
n→π Interactions in Conformational Ensembles*
An n→π* interaction is a stabilizing, non-covalent force that occurs between the lone pair (n) of a carbonyl oxygen atom and the antibonding orbital (π*) of a nearby carbonyl group. nih.gov In peptides, this interaction between the carbonyl of residue i and residue i+1 promotes compact helical structures, such as the polyproline II (PPII) helix, and influences the cis-trans isomerism of the prolyl amide bond. nih.govresearchgate.net
The strength and prevalence of the n→π* interaction are intrinsically linked to the pucker of the proline ring. Specifically, the Cγ-exo ring pucker creates a geometry that is highly favorable for this orbital overlap, whereas the Cγ-endo pucker is less conducive. nih.gov This interaction preferentially stabilizes the trans conformation of the prolyl amide bond. nih.gov
Studies utilizing 4,4-difluoroproline (Dfp) have underscored the significance of n→π* interactions in stabilizing secondary structures. Research on peptides incorporating Dfp has provided strong evidence that these interactions, in conjunction with carbonyl solvation, are crucial for the stability of the PPII helix. researchgate.net The electronic properties of N-acyl groups can further modulate the strength of this interaction; electron-rich donor carbonyls, such as pivaloyl, enhance the n→π* interaction and favor more compact conformations. researchgate.netresearchgate.net
| Characteristic | Description | Reference |
|---|---|---|
| Interaction Type | Orbital overlap between a carbonyl oxygen lone pair (n) of residue i and the carbonyl π* orbital of residue i+1. | nih.gov |
| Favored Ring Pucker | The Cγ-exo ring pucker aligns the carbonyls favorably for the interaction. | nih.gov |
| Effect on Amide Bond | Stabilizes the trans amide bond conformation. | nih.gov |
| Structural Influence | Promotes compact secondary structures like the polyproline II (PPII) and α-helices. | nih.govresearchgate.netresearchgate.net |
| Relevance of Dfp | Studies with 4,4-difluoroproline (Dfp) confirm the importance of n→π* interactions for PPII helix stability. | researchgate.net |
Analysis of C−H/O Interactions
Proline residues lack the amide proton that serves as a conventional hydrogen bond donor in other amino acids. researchgate.net Consequently, the polarized C−H bonds of the pyrrolidine ring can engage in weak hydrogen bonds with nearby oxygen lone-pair acceptors (C−H/O interactions). These interactions have been identified as a crucial and inherent mode of molecular recognition and higher-order assembly involving proline residues. researchgate.net
Analysis of small-molecule crystal structures in the Cambridge Structural Database reveals that a majority of proline-containing structures exhibit intermolecular C−H/O interactions, highlighting the prevalence of this phenomenon. researchgate.net Specific examples include interactions between the proline C-Hβ and an adjacent carbonyl group. researchgate.net The introduction of highly electronegative fluorine atoms, as in this compound, is expected to increase the polarization of the vicinal C-H bonds, potentially enhancing the strength of these C−H/O interactions. acs.org This stereoelectronic effect can further influence conformational preferences and molecular packing. For instance, a close C-H/O interaction was observed in the crystal structure of a related derivative, Fmoc-Dfp-OH, with a chloroform (B151607) molecule. researchgate.net
| Finding | Details | Reference |
|---|---|---|
| Interaction Role | Functions as a mode of recognition and higher-order assembly for proline residues, which lack a standard H-bond donor. | researchgate.net |
| Observed Examples | Intermolecular interactions between proline C-Hβ and adjacent carbonyls have been identified in structural studies. | researchgate.net |
| Database Analysis | A survey of the Cambridge Structural Database showed that the majority of proline structures feature intermolecular C−H/O interactions. | researchgate.net |
| Fluorine Influence | Electronegative fluorine atoms can polarize adjacent C-H bonds, potentially strengthening C−H/O interactions. | acs.org |
Iv. Applications of N Boc 4,4 Difluoro L Proline in Peptide and Protein Chemistry
Design and Synthesis of Fluorinated Peptides
The synthesis of peptides incorporating N-BOC-4,4-difluoro-L-proline is facilitated by its compatibility with standard solid-phase peptide synthesis (SPPS) techniques. sigmaaldrich.comchemimpex.com The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, stepwise addition of the amino acid into a growing peptide chain. sigmaaldrich.com An improved synthesis for 4,4-difluoro-L-proline itself has been developed, often involving the fluorination of a 4-keto-L-proline precursor using reagents like diethylaminosulfur trifluoride (DAST). dntb.gov.uanih.gov This accessibility has broadened the interest in developing fluorinated peptides for various bio-organic applications. nih.gov
A primary application of incorporating 4,4-difluoroproline into peptide chains is to enhance their stability. chemimpex.comnih.gov Fluorination can significantly increase a peptide's resistance to proteolytic degradation, a major hurdle for peptide-based therapeutics. nih.govnih.govacs.org For example, studies on fluorinated analogues of glucagon-like peptide-1 (GLP-1) demonstrated that the introduction of fluorinated amino acids resulted in significantly higher stability against enzymatic hydrolysis by dipeptidyl peptidase IV (DPP IV) while retaining biological activity. nih.govacs.org The increased stability is often attributed to the strong, polar carbon-fluorine bond, which can alter the electronic environment and conformation of the peptide backbone, making it a less favorable substrate for proteases. nih.govgoogle.com This enhanced proteolytic and thermal stability is a key advantage of using fluorinated peptide scaffolds. nih.gov
The introduction of fluorine can also modulate the bioactivity of peptides. chemimpex.comnih.gov While some modifications may lead to weaker receptor binding, others can maintain or even enhance potency. nih.govacs.org For instance, a GLP-1 analogue with a fluorinated substitution at position 9 (F9) showed binding affinity comparable to the natural peptide. nih.govacs.org The ability of fluorine to influence peptide conformation and hydrophobicity allows for the fine-tuning of interactions with biological targets. nih.govmdpi.com
By improving metabolic stability and modulating bioactivity, the incorporation of 4,4-difluoroproline is a key strategy for optimizing the pharmacological properties of peptide drug candidates. chemimpex.com Increased stability can lead to a longer half-life in the body, potentially reducing the required dosing frequency. Furthermore, the unique properties of fluorine can be used to improve characteristics like hydrophobicity and bioavailability. nih.gov The use of fluorinated amino acids like 4,4-difluoroproline is therefore a valuable tool in medicinal chemistry for engineering peptide-based drugs with more desirable therapeutic profiles. chemimpex.comresearchgate.net
Role in Protein Folding and Stability Studies
Proline is a unique amino acid due to its cyclic structure, which imposes significant constraints on the polypeptide backbone and plays a crucial role in protein folding, structure, and function. nih.govcaltech.edu 4,4-Difluoroproline serves as an excellent tool for investigating these roles due to its structural and electronic similarities and differences compared to natural proline.
The substitution of proline with 4,4-difluoroproline (Dfp) allows researchers to probe the intricate dynamics of protein folding, particularly the process of prolyl cis-trans isomerization. nih.govbeilstein-journals.org This isomerization is often a rate-limiting step in protein folding. nih.govnih.gov The electron-withdrawing nature of the two fluorine atoms in Dfp can diminish the double-bond character of the prolyl peptide bond, potentially accelerating the cis-trans isomerization rate. nih.govresearchgate.net
However, studies have shown that the effect is context-dependent. In a study involving the protein thioredoxin, replacing a conserved cis-proline with Dfp did not accelerate the rate-limiting folding step, suggesting that pucker preferences within the folded protein's tertiary structure can override the effects observed in simple model peptides. nih.gov 4,4-Difluoroproline is also a sensitive ¹⁹F NMR probe for proline conformation. researchgate.netresearchgate.netacs.org The chemical shifts of the two diastereotopic fluorine atoms are highly sensitive to the local environment, including the cis or trans state of the amide bond and the pucker of the pyrrolidine (B122466) ring, providing a powerful tool to study protein structure and dynamics. researchgate.netacs.org
4,4-Difluoroproline is considered a subtle mimic of proline because it is believed to have a minimal effect on the conformational preferences of the proline ring (the exo and endo puckers). nih.govbeilstein-journals.org This makes it an ideal substitute for studying the effects of proline in a protein structure with minimal steric or conformational disruption. nih.govresearchgate.netacs.org Its incorporation can provide insights into the role of hydrophobicity and stereoelectronic effects at specific proline positions within a protein. nih.gov The table below summarizes findings from studies using 4,4-difluoroproline (Dfp) to investigate protein structure and folding.
| Protein/Peptide Studied | Key Finding | Reference |
|---|---|---|
| Thioredoxin (Trx) | Incorporation of Dfp at cisPro76 did not accelerate the rate-limiting folding step, indicating that tertiary structure context is crucial. | nih.gov |
| Trp cage miniprotein | Used to modulate the stability of the protein by substituting proline derivatives, demonstrating the impact of 4-substituted prolines. | nih.gov |
| Peptides from tau protein | Dfp was used as a ¹⁹F NMR probe to quantify proline cis-trans isomerism as a function of phosphorylation. | researchgate.netacs.org |
| Collagen mimetic peptides | Fluoroprolines, in general, are used to enhance triple helix stability through stereoelectronic effects on ring pucker. | nih.gov |
| Model peptides (Ac-TYPN-NH₂) | Demonstrated that Dfp-containing peptides exhibit CD spectra similar to proline-containing ones, suggesting minimal structural perturbation. | nih.gov |
Development of Peptide Mimetics and Modulators
The unique properties imparted by the difluoro modification make this compound a valuable component in the design of peptide mimetics and modulators of protein-protein interactions. chemimpex.com These molecules are designed to mimic the structure of a natural peptide to elicit a similar or inhibitory biological response.
For instance, 4,4-difluoroproline has been incorporated into the design of potent inhibitors of fibroblast activation protein (FAP), a transmembrane serine protease implicated in cancer. researchgate.netossila.com In this context, the 4,4-difluoropyrrolidine core serves to mimic the proline residue of natural substrates or inhibitors. researchgate.net Similarly, researchers have created analogues of the bombesin (B8815690) peptide by replacing a proline residue with 4,4-difluoroproline. researchgate.net These new agonist and antagonist molecules are being evaluated as radiopharmaceuticals for the diagnosis and therapy of cancers that overexpress the gastrin-releasing peptide receptor (GRPR), demonstrating the compound's utility in developing novel therapeutic and diagnostic agents. researchgate.net
Incorporation into Peptidomimetic Scaffolds
Fluorinated proline derivatives have found diverse applications in medicinal chemistry and structural biochemistry. researchgate.net The stereochemistry of fluorination at the 3- or 4-position of the proline ring can have different effects on its conformational properties, such as ring pucker and cis/trans isomerization. researchgate.net The introduction of two fluorine atoms at the 4-position, as in this compound, can have a significant impact on these properties.
A study on phosphopeptidomimetic prodrugs targeting the Src Homology 2 (SH2) domain of Stat3 (Signal Transducer and Activator of Transcription 3) provides a relevant example. nih.gov In this research, various 4-substituted proline derivatives were incorporated into a high-affinity scaffold. nih.gov The study found that the inclusion of 4,4-difluoroproline resulted in a slight increase in affinity compared to the parent compound. nih.gov
Table 1: Effect of 4-Substituted Proline Derivatives on Binding Affinity
| Compound | Proline Derivative | Relative Affinity |
| 17 | Proline | 1.00 |
| 20 | 4,4-dimethylproline | 1.00 |
| 21 | 4,4-difluoroproline | 1.15 |
| 22 | cis-4-monofluoroproline | 0.55 |
| 23 | trans-4-hydroxyproline | >1.00 |
| 24 | cis-4-hydroxyproline | <1.00 |
| 25 | trans-4-methoxyproline | 0.50 |
Data sourced from a study on phosphopeptidomimetic prodrugs targeting the Stat3 SH2 domain. nih.gov
Design of Enzyme Inhibitors and Biological Target Modulators
The unique properties of this compound make it a valuable building block for designing enzyme inhibitors and modulators of other biological targets. chemimpex.com The fluorine atoms can engage in favorable interactions with enzyme active sites and influence the electronic properties of the molecule, which can be crucial for inhibitory activity.
The development of inhibitors for the Stat3 protein, a key target in oncology, illustrates this application. In the study mentioned previously, phosphopeptides containing 4-substituted prolines were converted into their corresponding prodrugs to assess their ability to inhibit Stat3 phosphorylation in cells. nih.gov The prodrug containing 4,4-difluoroproline demonstrated notable activity. nih.gov
The use of fluorinated prolines extends beyond Stat3. For instance, 4-fluoroprolines have been used to modulate the DNA-binding properties of a mimic of the integration host factor (IHF). nih.gov By replacing proline with a fluorinated analog, researchers achieved increased sequence-specific DNA binding. nih.gov This highlights the potential of using fluorinated prolines to fine-tune the interactions between molecules and their biological targets.
Table 2: Research Applications of Fluorinated Proline Analogs
| Application Area | Biological Target | Key Finding | Reference |
| Oncology | Stat3 | Incorporation of 4,4-difluoroproline led to a slight increase in binding affinity of a peptidomimetic inhibitor. | nih.gov |
| DNA Binding | Integration Host Factor (IHF) mimic | Replacement of proline with 4-fluoroproline (B1262513) increased sequence-specific DNA binding. | nih.gov |
The strategic incorporation of this compound and other fluorinated proline derivatives allows for the subtle yet significant modulation of peptide and protein structure and function. nih.gov This capability is crucial for the rational design of new therapeutic agents and research tools in various fields, including oncology and neurology. chemimpex.com
V. Spectroscopic Characterization and Probe Applications Utilizing N Boc 4,4 Difluoro L Proline
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy as a Probe
¹⁹F NMR spectroscopy of N-BOC-4,4-difluoro-L-proline and its derivatives provides a window into the conformational intricacies of peptides and proteins. The chemical shifts of the two diastereotopic fluorine atoms are exquisitely sensitive to the local electronic environment, which is, in turn, dictated by the conformation of the proline ring and the preceding peptide bond.
Proline-containing peptide bonds can exist in either a cis or trans conformation, and the interconversion between these isomers plays a crucial role in protein folding, structure, and function. The incorporation of 4,4-difluoroproline (Dfp) allows for the direct observation and quantification of this isomerization process using ¹⁹F NMR. researchgate.netnih.gov
A key finding is the significant difference in the chemical shift separation (ΔδFF) of the two diastereotopic fluorine atoms depending on the amide bond conformation. researchgate.netnih.gov In a trans X-Dfp amide bond, the fluorine atoms typically exhibit similar chemical shifts, resulting in a small ΔδFF of 0–3 ppm. researchgate.netnih.gov Conversely, a cis X-Dfp prolyl amide bond leads to a large separation of 5–12 ppm. researchgate.netnih.gov This clear distinction allows for the unambiguous assignment and quantification of cis and trans isomers in solution.
The underlying reason for this difference lies in the conformational preferences of the proline ring. In the cis conformation, the endo ring pucker is strongly favored, leading to a more ordered structure and a larger difference in the electronic environments of the two fluorine atoms. researchgate.netnih.gov In contrast, the trans conformation allows for a mixture of exo and endo ring puckers, resulting in a more disordered state and a smaller ΔδFF. researchgate.netnih.gov The rate of cis-trans isomerization can also be influenced by the presence of the fluorine atoms, with studies on fluorinated prolines indicating a lower energy barrier for this process compared to unmodified proline. hw.ac.uk
| Conformation | Typical ΔδFF (ppm) | Proline Ring Pucker |
| trans X-Dfp | 0–3 | Mixture of exo and endo |
| cis X-Dfp | 5–12 | Predominantly endo |
| This table summarizes the relationship between the ¹⁹F NMR chemical shift separation (ΔδFF) of 4,4-difluoroproline and the conformation of the preceding peptide bond. |
The sensitivity of the ¹⁹F NMR signal of Dfp to its local environment makes it an excellent probe for monitoring structural and dynamical changes in proteins. When Dfp is incorporated into a protein, changes in the protein's conformation, whether induced by folding, unfolding, or interaction with other molecules, will be reflected in the ¹⁹F NMR spectrum.
For instance, Dfp has been used to study the structure of the polyproline II (PPII) helix in the denatured state of proteins. researchgate.netnih.gov The ¹⁹F NMR data revealed that in 8 M urea, the PPII helix exhibits nearly equal populations of the exo and endo proline ring puckers. researchgate.netnih.gov This provides valuable insight into the residual structure present in unfolded proteins. The minimal steric disruption caused by Dfp allows for its incorporation into expressed proteins, opening up broad applications in studying protein folding and the local order within intrinsically disordered proteins. researchgate.netnih.gov
¹⁹F NMR spectroscopy utilizing fluorine-labeled molecules has become a valuable technique for studying protein-ligand interactions and enzyme catalysis. The incorporation of fluorine into either the protein or the ligand provides a sensitive handle to monitor binding events. nih.gov One-dimensional ¹⁹F NMR lineshape analysis can be used to quantify the kinetics and equilibrium thermodynamics of binding. nih.gov
While direct examples specifically using this compound in published ligand binding and enzyme catalysis studies are not prevalent in the provided search results, the principles of using fluorinated amino acids as probes are well-established. For example, fluorinated peptides have been used as substrates to monitor the proteolytic activity of enzymes like pepsin and trypsin through ¹⁹F NMR. mdpi.com The decrease in the substrate's ¹⁹F signal and the appearance of new signals from the digested products allow for real-time monitoring of enzymatic reactions. mdpi.com Given the sensitivity of Dfp's ¹⁹F NMR signature to its environment, it holds significant potential for similar applications in studying enzymes that recognize proline-containing substrates.
While the primary focus of the provided information is on conformational analysis, the principles of using chiral fluorinated compounds in NMR for determining enantiomeric purity are relevant. Chiral derivatizing agents containing fluorine are often used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished and quantified by ¹⁹F NMR. Although not a direct application of this compound as a probe for other molecules' enantiopurity in the search results, the synthesis and analysis of its own diastereomers inherently rely on NMR techniques to distinguish them. soton.ac.ukacs.org The synthesis of different diastereoisomers of 3,4-difluoro-L-prolines, for example, utilizes NMR to characterize the distinct products. soton.ac.ukacs.org
Other Spectroscopic Methods for Conformational Elucidation
While ¹⁹F NMR is a dominant technique for studying this compound and its derivatives, other spectroscopic methods contribute to a comprehensive understanding of their conformational properties.
X-ray crystallography provides definitive, high-resolution structural information in the solid state. researchgate.netnih.gov Crystal structures of peptides containing Dfp have been instrumental in correlating the observed ¹⁹F NMR chemical shifts with specific proline ring puckers (exo vs. endo) and amide bond conformations (cis vs. trans). researchgate.netnih.gov These solid-state data provide a crucial foundation for interpreting the more dynamic information obtained from solution-state NMR studies.
Computational methods, such as Density Functional Theory (DFT) calculations, are also employed to predict and understand the conformational preferences and spectroscopic properties of fluorinated prolines. researchgate.netnih.gov These calculations can help to rationalize the observed relationships between conformation and ¹⁹F NMR chemical shifts. researchgate.netnih.gov
| Spectroscopic Method | Type of Information Provided | Relevance to this compound |
| ¹⁹F NMR Spectroscopy | cis/trans isomerization, ring pucker, dynamics, interactions | Primary tool for detailed conformational analysis in solution. researchgate.netnih.gov |
| Circular Dichroism (CD) | Secondary structure of peptides | Assesses the impact of Dfp incorporation on overall peptide conformation. d-nb.info |
| X-ray Crystallography | High-resolution 3D structure in solid state | Provides definitive correlation between structure and spectroscopic data. researchgate.netnih.gov |
| Computational Methods (DFT) | Predicted conformations and energies | Complements experimental data and aids in interpretation. researchgate.netnih.gov |
| This table outlines the various spectroscopic and computational methods used to elucidate the conformation of molecules containing this compound. |
Vi. N Boc 4,4 Difluoro L Proline in Medicinal Chemistry and Drug Discovery
Building Block for Bioactive Molecules and Pharmaceuticals
The primary role of N-BOC-4,4-difluoro-L-proline in drug discovery is as a structural component or "building block" for the synthesis of more complex bioactive molecules. nih.govthermofisher.com The inclusion of this fluorinated proline analogue can lead to compounds with superior properties compared to their non-fluorinated counterparts. nih.gov The fluorine atoms can influence the conformation of the proline ring and the molecule as a whole, which can lead to enhanced binding affinity and selectivity for specific biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can protect the molecule from metabolic degradation in the body, thereby improving its stability and duration of action. nih.gov
Applications in Oncology Research
In the field of oncology, this compound serves as a key reagent in the synthesis of potential anti-cancer agents. nih.gov One notable application is in the preparation of pyrrolotriazines, a class of compounds investigated as pan-Aurora kinase inhibitors. nih.gov Aurora kinases are a family of enzymes that play a crucial role in cell division, and their overactivity is linked to the development and progression of various cancers. By inhibiting these kinases, it is possible to halt the proliferation of tumor cells. Research has focused on optimizing pyrrolotriazine analogues to enhance their potency and pharmacokinetic properties, with some compounds demonstrating tumor growth inhibition in preclinical models. nih.gov
Applications in Neurology Research
The unique properties of this compound also make it a valuable tool in the development of drugs targeting the central nervous system. nih.gov Its incorporation into molecules is explored in the field of neuropharmacology to design drug candidates with improved efficacy and potentially reduced side effects. thermofisher.com While specific examples of its use in neurology research are not extensively detailed in the provided search results, the general application extends to the design of modulators for various neurological targets. nih.gov
Synthesis of Fibroblast Activation Protein (FAP) Modulators
Based on the conducted research, no direct evidence was found to link this compound to the synthesis of Fibroblast Activation Protein (FAP) modulators.
Development of Specific Receptor Antagonists and Enzyme Inhibitors
A significant area of application for this compound is in the design of specific inhibitors for enzymes and antagonists for cell surface receptors. The conformational constraints and electronic properties imparted by the difluoro substitution can be leveraged to achieve high potency and selectivity for the target protein. nih.gov
VLA-4 Antagonists
The literature search did not yield specific information on the use of this compound in the development of Very Late Antigen-4 (VLA-4) antagonists.
Dipeptidyl Peptidase I (DPPI) Inhibitors
The conducted research did not provide specific evidence for the application of this compound in the synthesis of Dipeptidyl Peptidase I (DPPI) inhibitors.
Data Tables
Table 1: Research Applications of this compound
| Research Area | Application | Therapeutic Target | Reference |
|---|---|---|---|
| Oncology | Synthesis of anti-tumor agents | Aurora Kinases | nih.govnih.gov |
| Neurology | Design of neuropharmacological drug candidates | General Neurological Targets | nih.govthermofisher.com |
Table 2: Mentioned Chemical Compounds | Compound Name | | | :--- | | this compound | | Pyrrolotriazine |
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for anticancer drug development. nih.gov The development of small-molecule inhibitors targeting these kinases is an active area of research. google.comnih.gov
While the use of fluorinated scaffolds is a known strategy in the design of kinase inhibitors to enhance binding affinity and metabolic stability, a review of the available scientific literature and patent databases did not yield specific examples or detailed research findings on the direct incorporation of this compound into the structure of Aurora kinase inhibitors that have been publicly disclosed. nih.govgoogle.comnih.govgoogle.com
αvβ1 Integrin Inhibitors
The αvβ1 integrin is a cell-surface receptor involved in cell adhesion and signaling, which plays a role in pathological processes such as fibrosis and cancer. nih.govnih.gov Consequently, the development of antagonists for this integrin is a significant therapeutic goal. Proline and its analogs often serve as scaffolds in the design of integrin inhibitors due to their rigid structures. nih.govnih.gov
Despite the known utility of proline scaffolds, extensive searches of medicinal chemistry literature and patents have not identified specific αvβ1 integrin inhibitors where this compound is explicitly used as a structural component. Research in this area has described inhibitors based on other proline derivatives, such as N-arylsulfonyl-l-proline and dehydro-β-proline. nih.govnih.gov
Strategies for Improved Pharmacokinetic Profiles of Therapeutic Agents
A primary challenge in drug development is optimizing the pharmacokinetic profile of a therapeutic agent, which includes its absorption, distribution, metabolism, and excretion (ADME). The introduction of fluorine into drug candidates is a widely employed and effective strategy to enhance these properties, particularly metabolic stability. sioc-journal.cnacs.org The C-F bond is the strongest single bond to carbon, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which are often responsible for drug degradation. sioc-journal.cn
The incorporation of 4,4-difluoroproline, derived from its N-BOC protected form, into peptides and other therapeutic molecules leverages these benefits. By replacing a metabolically vulnerable C-H bond with a robust C-F bond, the metabolic half-life of a drug can be significantly extended. sioc-journal.cnacs.org This enhanced stability can lead to prolonged circulation times and sustained therapeutic effect. dntb.gov.ua
Furthermore, the gem-difluoro group at the C4 position of the proline ring has a profound impact on the ring's conformation, known as pucker. nih.govresearchgate.net This conformational constraint can lock the molecule into a bioactive conformation, thereby improving its binding affinity and selectivity for its biological target. dntb.gov.uachemrxiv.org The modulation of physicochemical properties such as lipophilicity and pKa through fluorination can also improve a drug's ability to cross cell membranes and reach its site of action. sioc-journal.cn
The table below summarizes the key effects of incorporating 4,4-difluoroproline on the properties of therapeutic agents.
| Property Affected | Consequence of Incorporating 4,4-Difluoroproline | Supporting Rationale |
| Metabolic Stability | Increased resistance to enzymatic degradation. sioc-journal.cnacs.org | The high strength of the C-F bond blocks metabolic oxidation at that position. sioc-journal.cn |
| Molecular Conformation | Biases the pyrrolidine (B122466) ring pucker and can influence the cis/trans isomerism of the preceding peptide bond. nih.govresearchgate.net | The strong electron-withdrawing effect of the fluorine atoms alters the stereoelectronic properties of the proline ring. nih.gov |
| Binding Affinity | Can be enhanced by pre-organizing the molecule into its bioactive conformation. dntb.gov.ua | A rigidified conformation reduces the entropic penalty upon binding to a target. |
| Pharmacokinetic Profile | Can lead to prolonged in-vivo half-life and improved bioavailability. dntb.gov.uasioc-journal.cn | Increased metabolic stability reduces clearance rate; modulated lipophilicity can improve absorption. sioc-journal.cn |
Detailed research has shown that 4,4-difluoroproline (Dfp) can serve as a sensitive 19F NMR probe to analyze the conformational preferences of proline-containing peptides. chemrxiv.orgjohnshopkins.edu The difference in the chemical shifts of the two diastereotopic fluorine atoms directly reports on the proline ring pucker, providing valuable insights for designing molecules with specific conformational properties. chemrxiv.org While the incorporation of Dfp does not universally accelerate protein folding, its ability to influence stability and conformation makes it a critical tool in peptide and protein engineering. nih.gov
Vii. Catalytic Roles and Asymmetric Synthesis of N Boc 4,4 Difluoro L Proline
N-BOC-4,4-DIFLUORO-L-PROLINE as an Additive or Catalyst in Asymmetric Reactions
This compound, being an S-enantiomer, is recognized as an excellent potential additive or catalyst for asymmetric reactions. ossila.com The presence of the two fluorine atoms at the 4-position significantly influences the puckering of the pyrrolidine (B122466) ring and the electronic properties of the molecule. This, in turn, can affect the transition states in organocatalytic cycles, potentially leading to higher enantioselectivities compared to its non-fluorinated counterpart.
The utility of proline and its derivatives as organocatalysts is well-established, particularly in enamine and iminium ion-based catalysis for reactions such as aldol (B89426) condensations, Mannich reactions, and Michael additions. The introduction of fluorine is a known strategy to fine-tune the performance of such catalysts. Fluorination can enhance the acidity of the carboxylic acid proton and influence the stability of key intermediates, thereby impacting the efficiency and stereochemical outcome of the reaction. While the conceptual advantages of using this compound as a catalyst are clear, extensive documented studies detailing its specific application and the resulting yields and enantiomeric excesses in various asymmetric reactions are not widely available in publicly accessible literature.
The general mechanism for proline-catalyzed asymmetric reactions involves the formation of a chiral enamine or iminium ion intermediate. The stereoselectivity is dictated by the catalyst's ability to create a sterically and electronically biased environment, guiding the approach of the reactants. The fluorinated proline derivative is expected to participate in similar catalytic cycles, with the fluorine atoms potentially amplifying the desired stereochemical control.
Table 1: Potential Asymmetric Reactions for this compound Catalysis
| Asymmetric Reaction | Reactants | Expected Product | Potential Role of Catalyst |
| Aldol Reaction | Ketone + Aldehyde | β-Hydroxy Ketone | Forms a chiral enamine with the ketone, directing the stereoselective attack on the aldehyde. |
| Mannich Reaction | Ketone + Aldehyde + Amine | β-Amino Ketone | Catalyzes the formation of a chiral enamine and directs its addition to an in-situ formed imine. |
| Michael Addition | Carbonyl Compound + α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound | Activates the donor molecule via enamine formation for conjugate addition. |
This table represents potential applications based on the known reactivity of proline and its derivatives. Specific performance data for this compound in these reactions requires further experimental investigation.
Applications in Catalytic Olefination Reactions
Catalytic olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, are fundamental for the synthesis of alkenes. While these reactions are not typically catalyzed by amino acids directly, derivatives of proline can be employed in related transformations or as chiral ligands for metal catalysts involved in olefination processes.
The synthesis of fluorinated olefinic amino acids is an area of significant research interest. In some synthetic routes towards such compounds, olefination reactions play a key role. For instance, the Horner-Wadsworth-Emmons reaction has been utilized in the synthesis of unsaturated difluoro-substituted amino acids. Although direct catalytic use of this compound in these olefination steps is not documented, its structural motifs are relevant to the synthesis of complex fluorinated molecules.
It is important to distinguish between the use of a compound as a catalyst and its use as a building block for a catalyst or a reactant. While there is no direct evidence in the searched literature of this compound acting as a catalyst for olefination reactions, its derivatives could potentially be explored as chiral ligands in metal-catalyzed olefination or related alkene-forming reactions. The development of new catalytic systems is an ongoing endeavor in organic synthesis, and the unique properties of fluorinated amino acids make them attractive candidates for such explorations.
Viii. Future Directions and Emerging Research Avenues for N Boc 4,4 Difluoro L Proline
Integration in Advanced Biomolecular Engineering
The unique structural and conformational properties imparted by gem-difluorination at the 4-position make N-BOC-4,4-difluoro-L-proline a valuable tool in biomolecular engineering. Its integration into peptides and proteins allows for precise control over molecular architecture and function.
One of the primary applications is in the synthesis of fluorinated peptides with enhanced pharmacological profiles. chemimpex.com The incorporation of 4,4-difluoro-L-proline can lead to peptides with increased metabolic stability and improved binding affinity to biological targets. chemimpex.com This is attributed to the stability of the carbon-fluorine bond and the unique stereoelectronic effects of the fluorine atoms.
Furthermore, this compound serves as a powerful instrument for conformational control within polypeptides. ossila.com The fluorination at the C4 position significantly influences the puckering of the pyrrolidine (B122466) ring and the cis-trans isomerization of the preceding peptide bond. nih.gov Specifically, this compound has been shown to favor the cis-conformation of the prolyl amide bond. ossila.com This ability to bias peptide bond conformation is a critical tool for researchers aiming to stabilize specific secondary structures, such as β-turns, or to modulate protein folding pathways. nih.govresearchgate.net The use of fluorinated prolines like 4,4-difluoroproline expands the toolkit available to tailor the conformational and dynamic properties of proline-containing biomolecules. acs.org
Beyond peptides, the compound's utility extends to material science, where it can be incorporated into the development of specialized polymers and coatings that require specific mechanical and thermal properties. chemimpex.com
Computational Chemistry and Molecular Modeling Insights for Conformational Prediction
Computational chemistry and molecular modeling have become indispensable for predicting and understanding the conformational behavior of this compound and its impact on peptide structure. These theoretical approaches provide insights that are complementary to experimental data from techniques like NMR spectroscopy and X-ray crystallography.
Computational studies have been extensively used to document the electrostatic interactions and conformational biases in fluorinated prolines. beilstein-journals.org For 4,4-difluoroproline (Dfp), Density Functional Theory (DFT) calculations have been employed to understand its conformational preferences. nih.gov These calculations, in conjunction with experimental data, reveal how the fluorine substituents influence the pyrrolidine ring pucker (the endo vs. exo conformation). nih.gov While monofluorination at the 4-position strongly biases the ring pucker, the gem-difluoro substitution in 4,4-difluoroproline results in a conformational preference that is more similar to that of unmodified proline, with a negligible energetic difference between conformations. nih.govbeilstein-journals.org
A significant finding from combined computational and experimental studies is that 4,4-difluoroproline serves as a sensitive ¹⁹F NMR probe of proline conformation. nih.gov DFT calculations have shown that the difference in the chemical shifts of the two diastereotopic fluorine atoms (ΔδFF) directly reports on the ring pucker preference. nih.gov A small difference in chemical shifts is observed when the ring is disordered (a mix of exo and endo puckers), which is typical for a trans peptide bond. nih.gov Conversely, a large chemical shift difference indicates a highly ordered ring, which is characteristic of a cis peptide bond that strongly favors the endo pucker. nih.gov This predictive capability allows researchers to use ¹⁹F NMR to quantify proline cis-trans isomerism and local order in peptides and even in complex systems like intrinsically disordered proteins. nih.gov
Table 1: Conformational Properties of 4,4-Difluoroproline (Dfp)
| Property | Observation | Method of Analysis |
|---|---|---|
| Ring Pucker Bias | Exhibits minimal bias, similar to natural proline. beilstein-journals.org | Computational Analysis beilstein-journals.org |
| ¹⁹F NMR Signal (trans-Amide) | Small chemical shift difference (ΔδFF = 0-3 ppm) between diastereotopic fluorines, indicating a disordered mix of exo and endo puckers. nih.gov | DFT Calculations, NMR Spectroscopy nih.gov |
| ¹⁹F NMR Signal (cis-Amide) | Large chemical shift difference (ΔδFF = 5-12 ppm) between diastereotopic fluorines, indicating a strong preference for the endo ring pucker. nih.gov | DFT Calculations, NMR Spectroscopy nih.gov |
| Effect on Preceding Peptide Bond | Influences cis-trans isomerization, with the difluoro substitution accelerating the rate of interconversion. nih.gov | NMR Spectroscopy nih.gov |
Exploration of Novel Therapeutic Targets and Modalities
The unique properties of this compound make it an attractive building block in the design of novel therapeutics. Its incorporation can lead to compounds with enhanced stability and bioactivity, opening avenues for targeting a range of diseases, including those in oncology and neurology. chemimpex.com
One area of application is in the development of enzyme inhibitors. This compound has been utilized as a molecular scaffold for synthesizing substrates for Fibroblast Activation Protein (FAP), a transmembrane serine protease implicated in cancer and fibrosis. ossila.com It can also be used as a substrate in the preparation of potential inhibitors for Dipeptidyl Peptidase I (DPPI). The ability of the difluoro-proline moiety to modulate peptide conformation and stability is key to designing potent and selective inhibitors.
Furthermore, this compound has been used in the synthesis of VLA-4 antagonists. VLA-4 (Very Late Antigen-4) is an integrin protein involved in inflammatory processes, making its antagonists potential treatments for autoimmune diseases. The development of small molecule peptidomimetics targeting integrins like α4β1 is an active area of research where modified proline scaffolds are employed to confer the correct conformation for receptor binding. mdpi.com
The introduction of fluorine into peptide-based pharmaceuticals is a recognized strategy to combat oxidative metabolism. nih.gov By replacing a standard proline with a 4,4-difluoroproline residue, medicinal chemists can create drug candidates with improved pharmacokinetic properties without sacrificing potency, as has been demonstrated in the development of thrombin inhibitors. nih.gov The ability to fine-tune peptide conformation and stability using this compound provides a competitive advantage in the quest for next-generation therapeutics. chemimpex.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4,4-difluoro-L-proline |
| N-acetyl F-Hyp methyl esters |
Q & A
What are the common synthetic routes for N-Boc-4,4-difluoro-L-proline, and how do reaction conditions influence yield and purity?
Basic Research Focus
this compound is typically synthesized via fluorination of proline derivatives. A key method involves the addition of difluorocarbene to N-Boc-4,5-dehydroproline methyl ester, yielding a trans-adduct as the sole product with 71% yield . Reaction conditions such as temperature, solvent polarity, and catalyst choice (e.g., transition-metal catalysts) critically influence regioselectivity and purity. For instance, anhydrous conditions are essential to avoid hydrolysis of the Boc protecting group. Post-synthesis, purification via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) or recrystallization is recommended to achieve >97% purity, as validated by HPLC .
Which analytical techniques are most effective for characterizing this compound, and how are they optimized?
Basic Research Focus
Characterization relies on a combination of:
- Nuclear Magnetic Resonance (NMR) : NMR is critical for confirming difluoro substitution patterns, with chemical shifts typically observed at δ -120 to -140 ppm for geminal fluorines .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) resolve enantiomeric impurities, ensuring >97% purity .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H] at m/z 266.26 for methyl ester derivatives) .
Calibration standards and spiked samples are recommended to validate method accuracy .
How does the introduction of difluoro groups at the 4,4-positions of L-proline affect peptide backbone conformation, and what experimental approaches are used to study these effects?
Advanced Research Focus
The 4,4-difluoro substitution induces steric and electronic effects that restrict pyrrolidine ring puckering, favoring Cγ-endo conformations. This alters peptide backbone rigidity, impacting secondary structures like β-turns and helices. Experimental approaches include:
- X-ray Crystallography : Resolves spatial arrangements in model peptides (e.g., tripeptides with this compound) .
- Circular Dichroism (CD) : Monitors conformational shifts in solution by tracking ellipticity changes at 220 nm (α-helix) or 195 nm (random coil) .
- Molecular Dynamics Simulations : Predicts thermodynamic stability of conformers using force fields parameterized for fluorinated residues .
Contradictions in data (e.g., discrepancies between computational and crystallographic results) may arise from solvent effects or force field limitations, necessitating multi-method validation .
What are the key challenges in achieving stereochemical control during the synthesis of fluorinated proline derivatives, and how can these be addressed methodologically?
Advanced Research Focus
Stereochemical control is complicated by the electronegativity of fluorine, which can disrupt transition-state geometries. Challenges include:
- Racemization During Deprotection : Acidic Boc removal (e.g., TFA) may protonate the α-carbon, leading to racemization. Mitigation strategies include low-temperature deprotection (-20°C) or using milder reagents (e.g., HCl/dioxane) .
- Regioselective Fluorination : Competing pathways in electrophilic fluorination can yield undesired regioisomers. Asymmetric catalysis (e.g., chiral palladium complexes) improves selectivity .
Methodological validation via chiral HPLC (e.g., Chiralpak AD-H column) and polarimetry ensures enantiomeric excess (>99% ee) .
How can researchers design experiments to evaluate the metabolic stability of peptides containing this compound?
Advanced Research Focus
Metabolic stability studies require:
- In Vitro Assays : Incubate peptides with liver microsomes or plasma, quantifying degradation via LC-MS/MS. The difluoro group’s electron-withdrawing effect may reduce esterase susceptibility compared to non-fluorinated analogs .
- Isotopic Labeling : Incorporate -labeled proline derivatives to track metabolic byproducts .
- Comparative Studies : Benchmark against non-fluorinated proline peptides to isolate fluorine-specific effects. Use PICO frameworks (Population: peptide analogs; Intervention: fluorination; Comparison: non-fluorinated controls; Outcome: half-life extension) .
What strategies resolve contradictions in reported bioactivity data for fluorinated proline derivatives?
Advanced Research Focus
Bioactivity discrepancies (e.g., variable IC values in enzyme inhibition assays) may stem from:
- Impurity Profiles : Trace solvents (e.g., DMF) or regioisomers can skew results. Rigorous QC via / NMR and HPLC-MS is essential .
- Assay Conditions : Buffer pH (e.g., phosphate vs. Tris) impacts fluorine’s hydrogen-bonding capacity. Standardize protocols across replicates .
- Statistical Analysis : Apply ANOVA or mixed-effects models to differentiate biological variability from methodological artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
